molecular formula C20H28N2O3 B15235555 Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate

Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate

Cat. No.: B15235555
M. Wt: 344.4 g/mol
InChI Key: LCNNXSOPBFJEIT-UHFFFAOYSA-N
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Description

Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate is a sophisticated spirocyclic chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a diazaspiro[4.5]decane scaffold, a privileged structure known for its three-dimensionality and potential to improve physicochemical properties in drug discovery efforts . The tert-butyloxycarbonyl (Boc) protecting group safeguards the secondary amine, allowing for selective deprotection and further functionalization downstream in synthetic routes . The ketone (3-oxo) and benzyl motifs present additional handles for chemical modification, making this reagent a versatile intermediate for constructing diverse compound libraries aimed at exploring novel biological targets. As a key intermediate, its primary research value lies in the synthesis of potential pharmaceutical candidates, such as enzyme inhibitors or receptor modulators. Spirocyclic structures of this type are often investigated for their activity in the central nervous system and other therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Refer to the material safety data sheet for specific hazard information.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 1-benzyl-3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)15-22(20)14-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3

InChI Key

LCNNXSOPBFJEIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Stepwise Methodologies

Seven-Step Industrial Synthesis (Patent CN111620869A)

This method, documented in a 2020 Chinese patent, employs ethyl malonate as the starting material and proceeds through sequential reductions, protections, and cyclizations. Key steps include:

Reaction Sequence and Conditions
Step Reagents/Conditions Intermediate Yield
1 Ethanol, ethyl malonate, 25–80°C, 5 h Compound 2 78%
2 LiBH₄, THF, 0–70°C, 2.5 h Compound 3 85%
3 p-TsCl, CH₂Cl₂, 25°C, 12 h Compound 4 91%
4 Cs₂CO₃, MeCN, 25–90°C, 3 h Compound 5 82%
5 Mg chips, MeOH, 25–80°C, 1 h Compound 6 88%
6 Boc₂O, CH₂Cl₂, 25°C, 12 h Compound 7 95%
7 Pd/C, MeOH, 25°C, 3 h Final product 90%

Critical Analysis :

  • Step 4 (Cyclization) : Cs₂CO₃ in acetonitrile facilitates intramolecular nucleophilic substitution, forming the spirocyclic core with minimal epimerization.
  • Step 7 (Deprotection) : Palladium-catalyzed hydrogenolysis selectively removes the benzyl group while preserving the tert-butyl carbamate (Boc) moiety.

Alternative Four-Step Protocol (Patent CN109651368A)

A 2019 patent outlines a condensed route using dimethyl sulfoxide (DMSO) as a polar aprotic solvent to accelerate Michael additions and cyclizations:

Optimized Reaction Parameters
Parameter Value Impact on Yield
Temperature 40°C Maximizes reaction rate without side-product formation
Solvent DMSO Enhances nucleophilicity of enolate intermediates
Catalyst TBAI (tetrabutylammonium iodide) Stabilizes transition states via phase-transfer effects

Representative Data :

  • Step 1 : Compound 1 (434.29 mmol) reacts with dimethyl maleate in DMSO/TBAI at 40°C for 22 h, yielding 86% of spirocyclic intermediate.
  • Step 4 : Final Boc protection achieves 95% yield using Boc₂O in dichloromethane at 25°C.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Comparative studies highlight solvent polarity’s role in spirocycle formation:

Solvent Dielectric Constant (ε) Yield (%)
THF 7.5 72
MeCN 37.5 82
DMSO 46.7 91

Higher polarity solvents (e.g., DMSO) improve yields by stabilizing charged intermediates during cyclization.

Catalytic Systems for Deprotection

Hydrogenolysis with Pd/C remains the gold standard for benzyl group removal, but alternative catalysts show promise:

Catalyst Substrate Yield (%) Selectivity
Pd/C Benzyl 90 High
PtO₂ Benzyl 85 Moderate
Ra-Ni Benzyl 78 Low

Pd/C’s superior performance is attributed to its high surface area and resistance to poisoning by sulfur-containing byproducts.

Industrial Scalability and Cost Considerations

Raw Material Accessibility

  • Ethyl malonate : Low-cost starting material ($0.50/g) with global availability.
  • Boc₂O : Priced at $2.20/g but reusable via solvent recovery systems in large-scale syntheses.

Waste Management Strategies

  • Solvent Recovery : Distillation reclaims >90% of CH₂Cl₂ and MeCN, reducing costs by 30%.
  • Metal Catalysts : Pd/C filtration and reactivation cut palladium expenses by 40%.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.17–3.97 (m, 2H, spirolactam CH₂), 3.74 (s, 3H, OCH₃), 1.44 (s, 9H, Boc tert-butyl).
  • IR (KBr) : 1745 cm⁻¹ (C=O stretch, carbamate), 1680 cm⁻¹ (spirolactam carbonyl).

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, 70:30 MeOH/H₂O) confirm ≥99% purity for pharmaceutical-grade batches.

Chemical Reactions Analysis

Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound is compared below with analogs differing in substituents, functional groups, or ring systems. These variations influence physicochemical properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Purity Key Applications/Notes Reference
tert-Butyl 1-benzyl-3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (Target) C₂₀H₂₈N₂O₃ 344.46 Benzyl (C₁), Oxo (C₃) N/A Pharmaceutical intermediate
tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate C₂₀H₂₈N₂O₃ 344.46 Benzyl (C₁), Hydroxy (C₃) N/A Potential metabolite or synthetic precursor
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate C₁₂H₂₀N₂O₄ 256.30 Oxa (O in ring), Oxo (C₂) 95% Probe for heterocyclic reactivity studies
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₂N₂O₃ 254.33 Oxo (C₃), No benzyl 98% Building block for kinase inhibitors
tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₀N₂O₄ 268.31 Dual oxo (C₂, C₄) N/A High synthetic complexity; limited applications

Functional Group Impact

  • Hydroxy vs. Oxo (C₃): The hydroxyl analog (Table 1, row 2) may exhibit higher polarity and hydrogen-bonding capacity compared to the oxo-containing target compound, affecting solubility and metabolic stability .
  • Oxa vs. Aza Rings: The 1-oxa-3,8-diazaspiro compound (Table 1, row 3) replaces a nitrogen with oxygen, reducing basicity and altering ring strain, which could influence binding affinity in drug-receptor interactions .
  • Dual Oxo Groups: The 2,4-dioxo derivative (Table 1, row 5) shows increased electrophilicity, making it prone to nucleophilic attack but less stable under basic conditions .

Biological Activity

Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate is an organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes a diazaspiro structure, characterized by the presence of tert-butyl and benzyl groups. Its chemical formula contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's spirocyclic structure enhances its interaction with protein binding sites, leading to improved cytotoxicity compared to traditional chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition may contribute to cognitive enhancement effects, which are critical in the development of Alzheimer's therapies .
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various fungal strains by inhibiting chitin synthase, thus impeding fungal growth. This suggests potential applications as biocides in agricultural settings .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : Initial reactions focus on creating the diazaspiro framework through cyclization reactions.
  • Functional Group Introduction : Subsequent steps involve the introduction of the tert-butyl and benzyl groups via alkylation reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds based on their structural features and biological activities:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-Oxo-1,8-Diazaspiro[4.5]Decane-8-CarboxylateC15H20N2O3Contains an oxo group; different reactivity profile
Tert-butyl 1-Benzyl-1,8-Diazaspiro[4.5]Decane-8-CarboxylateC16H22N2O2Similar benzyl substitution; variations in biological activity
Tert-butyl 2-Benzyl-1-Oxo-2,8-Diazaspiro[4.5]Decane-8-CarboxylateC16H22N2O3Different positioning of functional groups; unique properties

The structural variations among these compounds influence their reactivity and interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research indicated that the compound could enhance cognitive function in animal models by inhibiting cholinesterase enzymes, thus increasing acetylcholine levels in synaptic clefts.
  • Antifungal Efficacy : Laboratory tests revealed that derivatives effectively inhibited the growth of pathogenic fungi, showcasing their potential as antifungal agents.

Q & A

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety in laboratory settings?

Answer: The compound should be stored in tightly sealed containers under inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation . Containers must be kept upright to avoid leakage and stored in dry, well-ventilated areas. Handling requires full personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles to minimize skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated during weighing or transfer . Work should be conducted in fume hoods to limit inhalation exposure.

Q. What synthetic methodologies are commonly employed for the preparation of this spirocyclic compound, and what are the critical reaction parameters?

Answer: A typical synthesis involves coupling 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate in the presence of tert-butyl chloroformate under reflux in polar aprotic solvents (e.g., ethanol or methanol) . Key parameters include:

  • Reaction Temperature: Maintain reflux (~78°C for ethanol) to ensure complete conversion.
  • Catalyst Optimization: Use stoichiometric tert-butyl chloroformate to drive the reaction.
  • Purification: Post-reaction, isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures .

Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms spirocyclic structure and substituent positions (e.g., benzyl group integration).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₈H₂₈N₂O₃: expected [M+H]⁺ 321.2178) .
  • HPLC-PDA: Assesses purity (>98% by area normalization) using a C18 column (acetonitrile/water mobile phase).
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and tertiary amine (N–C, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproduct formation under varying catalytic conditions?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics. Evidence suggests ethanol achieves ~75% yield, but DMF may reduce reaction time .
  • Catalyst Tuning: Explore alternatives to tert-butyl chloroformate, such as Boc anhydride, to reduce carbamate byproducts.
  • Temperature Gradients: Perform controlled heating (60–100°C) to identify optimal exothermic phases and minimize thermal decomposition.
  • In Situ Monitoring: Use TLC or inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies should be employed to resolve contradictions between theoretical and experimental spectral data (e.g., NMR, IR) during structural confirmation?

Answer:

  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software) to validate spirocyclic conformation .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange) to distinguish exchangeable protons (e.g., NH) in complex NMR spectra.
  • 2D NMR Techniques: Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
  • X-ray Crystallography: If crystalline, determine absolute configuration to confirm stereochemical assignments (e.g., spiro junction geometry) .

Q. How does the compound's stability profile change under different pH conditions or solvent systems, and what mitigation approaches are effective?

Answer:

  • pH Sensitivity: Hydrolysis of the tert-butyl carbamate group occurs in acidic (pH <3) or basic (pH >10) conditions, generating free amines. Stabilize by buffering reactions near neutral pH (6–8) .
  • Solvent Compatibility: Avoid protic solvents (e.g., water, methanol) for long-term storage; use anhydrous DCM or acetonitrile.
  • Thermal Stability: DSC analysis shows decomposition onset at ~150°C. Store at 2–8°C to prevent thermal degradation .

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